molecular formula C19H18N2O5 B7537289 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate

2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7537289
M. Wt: 354.4 g/mol
InChI Key: STUUBBLOUAALSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate, also known as EPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPC belongs to the phthalazine class of compounds and is known to possess anti-inflammatory, antioxidant, and neuroprotective properties.

Mechanism of Action

The exact mechanism of action of 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is not fully understood. However, it has been suggested that 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate exerts its anti-inflammatory and antioxidant effects by inhibiting the activity of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which can scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the serum and tissues of animals with inflammatory diseases. 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has also been found to increase the levels of antioxidant enzymes such as SOD and GPx, which can protect against oxidative stress-induced damage. Furthermore, 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. Furthermore, 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been found to be non-toxic and well-tolerated in animal studies. However, there are some limitations to using 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in lab experiments. 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the exact mechanism of action of 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate. One area of interest is the potential use of 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the exact mechanism of action of 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate and to determine its efficacy in animal models of these diseases. Another area of interest is the potential use of 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the optimal dosage and administration route of 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in these diseases. Additionally, studies are needed to investigate the potential use of 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate can be synthesized by the reaction of 2-(4-ethoxyphenoxy)ethylamine with 4-oxo-3H-phthalazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate as a white solid with a melting point of 163-165°C.

Scientific Research Applications

2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties that can be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has also been found to possess antioxidant properties that can protect against oxidative stress-induced damage in various organs such as the brain, liver, and kidney. Furthermore, 2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to possess neuroprotective properties that can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-2-24-13-7-9-14(10-8-13)25-11-12-26-19(23)17-15-5-3-4-6-16(15)18(22)21-20-17/h3-10H,2,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUUBBLOUAALSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.